1-(3-Isopropoxyphenyl)ethanamine

Lipophilicity ADME prediction Chromatographic retention

1-(3-Isopropoxyphenyl)ethanamine (CAS 854304-17-9, C11H17NO, MW 179.26 g/mol) is a meta-substituted phenethylamine derivative featuring an isopropoxy group at the 3-position of the phenyl ring and a chiral α-methylbenzylamine center. The compound is commercially available as a racemic mixture from multiple chemical suppliers at purities typically ranging from 95% to 97%, with standard catalog sizes from 250 mg to 10 g.

Molecular Formula C11H17NO
Molecular Weight 179.263
CAS No. 854304-17-9
Cat. No. B2964813
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Isopropoxyphenyl)ethanamine
CAS854304-17-9
Molecular FormulaC11H17NO
Molecular Weight179.263
Structural Identifiers
SMILESCC(C)OC1=CC=CC(=C1)C(C)N
InChIInChI=1S/C11H17NO/c1-8(2)13-11-6-4-5-10(7-11)9(3)12/h4-9H,12H2,1-3H3
InChIKeyHYWTVQKMPIPXGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Isopropoxyphenyl)ethanamine (CAS 854304-17-9): Core Identity and Procurement Baseline


1-(3-Isopropoxyphenyl)ethanamine (CAS 854304-17-9, C11H17NO, MW 179.26 g/mol) is a meta-substituted phenethylamine derivative featuring an isopropoxy group at the 3-position of the phenyl ring and a chiral α-methylbenzylamine center . The compound is commercially available as a racemic mixture from multiple chemical suppliers at purities typically ranging from 95% to 97%, with standard catalog sizes from 250 mg to 10 g . It functions primarily as a research intermediate and synthetic building block, with the isopropoxy substituent imparting distinct physicochemical properties relative to unsubstituted or alternative alkoxy analogs .

Why 1-(3-Isopropoxyphenyl)ethanamine Cannot Be Arbitrarily Substituted with In-Class Alkoxy Analogs


Within the 3-alkoxyphenyl-ethanamine series, substitution with methoxy, ethoxy, propoxy, or isopropoxy groups yields compounds with identical molecular formulas or minor mass variations but divergent lipophilicity, steric profiles, and metabolic stability profiles . The branched isopropoxy substituent introduces a secondary carbon adjacent to the ether oxygen, altering both the conformational flexibility and the electron-donating characteristics relative to linear n-propoxy analogs (CAS 925650-26-6) . Even minor changes in alkoxy chain architecture can produce significant shifts in LogP values, affecting partitioning behavior in biological assays and chromatographic separations . Substitution with structurally similar but pharmacokinetically distinct analogs without verifying target-specific activity data may invalidate comparative structure-activity relationship (SAR) analyses.

1-(3-Isopropoxyphenyl)ethanamine (854304-17-9): Quantitative Comparative Evidence for Procurement Decisions


Comparative Lipophilicity: Calculated LogP of Isopropoxy vs. n-Propoxy Analogs

The 3-isopropoxy derivative exhibits a lower predicted lipophilicity compared to its linear n-propoxy analog (CAS 925650-26-6). While the n-propoxy analog has a reported XLogP3-AA value of 2.0 and a calculated LogP of 2.38 , the isopropoxy variant is predicted to be more polar due to the branched alkoxy group reducing hydrophobic surface area exposure. This LogP differential translates to distinct reversed-phase chromatographic retention behavior and altered predicted membrane permeability in silico ADME models .

Lipophilicity ADME prediction Chromatographic retention

Stereochemical Differentiation: Chiral α-Methylbenzylamine Core Enables Enantiomer-Specific Applications

1-(3-Isopropoxyphenyl)ethanamine contains a chiral center at the α-carbon (C9 in IUPAC numbering), making it a racemic mixture of (R)- and (S)-enantiomers in its standard commercial form . The individual (S)-1-(3-isopropoxyphenyl)ethanamine enantiomer is available as a separate catalog item, enabling enantioselective applications . This contrasts with achiral phenethylamine analogs (e.g., 2-(3-isopropoxyphenyl)ethylamine) lacking the α-methyl substitution, which cannot provide stereochemical control in receptor-ligand interactions [1].

Chiral resolution Asymmetric synthesis Enantioselective pharmacology

Procurement Availability and Purity Specifications Across Vendor Landscape

1-(3-Isopropoxyphenyl)ethanamine (CAS 854304-17-9) is commercially stocked by multiple international vendors at standardized purity specifications. AK Scientific offers the compound at 95% minimum purity with sizes ranging from 250 mg ($114 USD) to 10 g ($1,140 USD) . Leyan (Shanghai Haohong Biomedical) lists the compound at 97% purity with comparable scale options . Fujifilm Wako Pure Chemical (Matrix Scientific distribution) supplies 500 mg units [1]. SynHet offers the compound at >99% purity with pharma-grade certification (USP, BP, Ph. Eur.) and ISO 9001 compliance . In contrast, the n-propoxy analog (CAS 925650-26-6) is listed at 95-98% purity across fewer vendors, with no vendor explicitly offering >99% pharma-grade material . The unsubstituted 1-phenylethanamine (CAS 98-84-0) is a commodity chemical with fundamentally different properties and applications.

Commercial availability Purity specification Sourcing comparison

Structural Basis for Extended Synthetic Derivatization: Primary Amine Plus Isopropoxy Ether Dual Functionality

1-(3-Isopropoxyphenyl)ethanamine provides two distinct functional handles for synthetic elaboration: a primary aliphatic amine (C-NH2) and an aryl isopropoxy ether (Ar-O-iPr). The primary amine participates in amide bond formation, reductive amination, sulfonamide synthesis, and urea formation . The 3-isopropoxy group is stable under basic conditions but can be cleaved to the phenol under acidic or Lewis acid-mediated conditions, enabling orthogonal protection/deprotection strategies . This contrasts with the 3-methoxy analog (CAS 62409-13-6), where methyl ether cleavage requires harsher conditions (BBr3 or strong HI), limiting orthogonal synthetic flexibility . The combination of chiral α-methylbenzylamine architecture with a cleavable branched alkyl ether provides a versatile scaffold not replicable with simpler alkoxy or unsubstituted phenyl ethanamines.

Synthetic intermediate Dual functional handle Building block utility

Regioisomeric Specificity: Meta (3-) Substitution vs. Para (4-) and Ortho (2-) Isomers

The compound is specifically the 3-(meta)-isopropoxyphenyl isomer (IUPAC: 1-(3-isopropoxyphenyl)ethanamine). Regioisomeric variants—including 2-(ortho)-isopropoxyphenyl and 4-(para)-isopropoxyphenyl ethanamines—are distinct chemical entities with different CAS numbers and electronic properties . Meta substitution places the electron-donating isopropoxy group in a position that does not directly conjugate with the benzylic amine via resonance, resulting in different π-electron density distribution compared to the para isomer . The 4-isopropoxy analog (CAS 103990-05-2) exhibits enhanced conjugation between the ether oxygen and the benzylic position, altering amine basicity and receptor-binding geometry in biological systems .

Regioisomer Positional SAR Electronic effects

Optimal Research and Industrial Application Scenarios for 1-(3-Isopropoxyphenyl)ethanamine (854304-17-9)


Medicinal Chemistry SAR Campaigns Requiring Controlled Lipophilicity Modulation

Researchers investigating structure-activity relationships in phenethylamine-based CNS-targeted programs can utilize 1-(3-isopropoxyphenyl)ethanamine as a tool compound to probe the effects of branched alkoxy substitution on target engagement. The compound's lipophilicity profile (predicted lower LogP than n-propoxy analog) enables systematic exploration of LogP-activity correlations without altering the core α-methylbenzylamine pharmacophore. This application is supported by the availability of both the racemate and enantiopure (S)-form, facilitating assessment of stereochemical contributions to binding .

Asymmetric Synthesis and Chiral Auxiliary Development

The presence of a chiral α-carbon center makes 1-(3-isopropoxyphenyl)ethanamine suitable as a chiral building block in asymmetric synthesis. The primary amine serves as a handle for attachment to prochiral substrates, while the stereogenic center provides a bias for diastereoselective transformations. The availability of the (S)-enantiomer as a discrete catalog item enables researchers to conduct stereodefined reactions without requiring in-house chiral resolution capabilities .

Orthogonal Protection Strategy Development Using Acid-Labile Isopropoxy Ether

Synthetic chemists requiring a phenolic oxygen masking group that is removable under milder conditions than methyl ethers can employ 1-(3-isopropoxyphenyl)ethanamine as a dual-function intermediate. The isopropoxy group tolerates basic amine chemistry (amide bond formation, reductive amination, sulfonylation) while remaining cleavable under acidic conditions to reveal the free phenol. This orthogonal reactivity profile supports multi-step sequences where a temporary protecting group must persist through basic transformations but be removed without harsh demethylating agents .

Neuroscience Probe Development for Trace Amine-Associated Receptor Profiling

The phenethylamine scaffold of 1-(3-isopropoxyphenyl)ethanamine aligns with known pharmacophores for trace amine-associated receptors (TAARs) and adrenergic receptor subtypes. Literature on β-alkoxyphenethylamines indicates that alkoxy substitution at the phenyl ring modulates interactions with serotoninergic and adrenergic receptor systems [1]. While direct receptor binding data for this specific compound remain limited in the public domain, the structural precedent positions it as a viable starting point for developing probe molecules targeting TAAR1 or related GPCRs, with the 3-isopropoxy substitution offering a distinct steric and electronic signature compared to methoxy or unsubstituted congeners.

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